Cas no 2248292-62-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[4-(2-methoxyethyl)phenoxy]butanoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[4-(2-methoxyethyl)phenoxy]butanoate is a specialized organic compound featuring a phthalimide core linked to a phenoxybutanoate moiety with a methoxyethyl substituent. This structure imparts unique reactivity and solubility properties, making it valuable in synthetic chemistry applications, particularly in the development of pharmaceuticals or advanced intermediates. The presence of both ester and ether functionalities enhances its versatility in coupling reactions, while the methoxyethyl group improves solubility in polar organic solvents. Its well-defined molecular architecture allows for precise modifications, facilitating targeted synthesis in complex organic frameworks. The compound is suited for research applications requiring controlled functionalization and stability under varied reaction conditions.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[4-(2-methoxyethyl)phenoxy]butanoate structure
2248292-62-6 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[4-(2-methoxyethyl)phenoxy]butanoate
CAS No:2248292-62-6
MF:C21H21NO6
Molecular Weight:383.39454627037
CID:6441239
PubChem ID:165856617

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[4-(2-methoxyethyl)phenoxy]butanoate 化学的及び物理的性質

名前と識別子

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[4-(2-methoxyethyl)phenoxy]butanoate
    • EN300-6522442
    • 2248292-62-6
    • インチ: 1S/C21H21NO6/c1-26-14-12-15-8-10-16(11-9-15)27-13-4-7-19(23)28-22-20(24)17-5-2-3-6-18(17)21(22)25/h2-3,5-6,8-11H,4,7,12-14H2,1H3
    • InChIKey: QXUNCCAULUIPME-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1)CCOC)CCCC(=O)ON1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • 精确分子量: 383.13688739g/mol
  • 同位素质量: 383.13688739g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 28
  • 回転可能化学結合数: 10
  • 複雑さ: 533
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 82.1Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[4-(2-methoxyethyl)phenoxy]butanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6522442-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[4-(2-methoxyethyl)phenoxy]butanoate
2248292-62-6
0.1g
$376.0 2023-06-01
Enamine
EN300-6522442-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[4-(2-methoxyethyl)phenoxy]butanoate
2248292-62-6
5g
$1240.0 2023-06-01
Enamine
EN300-6522442-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[4-(2-methoxyethyl)phenoxy]butanoate
2248292-62-6
1g
$428.0 2023-06-01
Enamine
EN300-6522442-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[4-(2-methoxyethyl)phenoxy]butanoate
2248292-62-6
0.05g
$359.0 2023-06-01
Enamine
EN300-6522442-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[4-(2-methoxyethyl)phenoxy]butanoate
2248292-62-6
10g
$1839.0 2023-06-01
Enamine
EN300-6522442-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[4-(2-methoxyethyl)phenoxy]butanoate
2248292-62-6
0.5g
$410.0 2023-06-01
Enamine
EN300-6522442-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[4-(2-methoxyethyl)phenoxy]butanoate
2248292-62-6
2.5g
$838.0 2023-06-01
Enamine
EN300-6522442-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[4-(2-methoxyethyl)phenoxy]butanoate
2248292-62-6
0.25g
$393.0 2023-06-01

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[4-(2-methoxyethyl)phenoxy]butanoate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[4-(2-methoxyethyl)phenoxy]butanoateに関する追加情報

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[4-(2-methoxyethyl)phenoxy]butanoate (CAS No. 2248292-62-6)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[4-(2-methoxyethyl)phenoxy]butanoate, identified by its Chemical Abstracts Service (CAS) number 2248292-62-6, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule belongs to the class of heterocyclic esters, characterized by its intricate structural framework that includes an isoindole core and a phenoxybutanoate side chain. The presence of multiple functional groups—such as a 1,3-dioxo moiety and an allyl ether—makes this compound a versatile scaffold for medicinal chemistry applications.

The synthesis and functionalization of such complex molecules have garnered considerable attention due to their potential in drug discovery. The isoindole scaffold is particularly noteworthy, as it is found in several bioactive natural products and pharmaceuticals. Its aromaticity and ability to engage in π-stacking interactions make it an attractive motif for designing molecules with specific binding properties. In contrast, the phenoxybutanoate moiety introduces lipophilicity and metabolic stability, which are critical factors in drug design for improving pharmacokinetic profiles.

Recent advancements in computational chemistry have enabled the rational design of derivatives like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[4-(2-methoxyethyl)phenoxy]butanoate, allowing researchers to predict its biological activity with high precision. Studies have shown that modifications at the 4-(2-methoxyethyl)phenoxy group can significantly influence the compound’s interaction with biological targets. For instance, the methoxy substituent enhances solubility while maintaining binding affinity, making it a promising candidate for further optimization.

The compound’s potential applications extend to the development of novel therapeutic agents. Preliminary in vitro studies suggest that derivatives of this structure may exhibit inhibitory activity against enzymes involved in inflammatory pathways. The dioxo group, while structurally complex, has been implicated in stabilizing transition states in enzymatic reactions, which could be leveraged for designing potent inhibitors. Additionally, the allyl ether functionality provides a site for further chemical modifications via cross-coupling reactions, enabling the creation of libraries of analogs for high-throughput screening.

In the context of modern drug development, the synthesis of such heterocyclic esters often involves multi-step organic transformations that require precise control over reaction conditions. Techniques such as palladium-catalyzed cross-coupling and stereoselective hydrogenation are frequently employed to construct the desired framework. The use of chiral auxiliaries or catalysts ensures high enantiomeric purity, which is crucial for achieving desired pharmacological effects without off-target toxicity.

The pharmacokinetic properties of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[4-(2-methoxyethyl)phenoxy]butanoate are also under investigation. The combination of lipophilic and polar substituents suggests moderate oral bioavailability and prolonged circulation time upon administration. These characteristics are desirable for many therapeutic applications where sustained exposure to the drug is necessary. Furthermore, metabolic stability studies indicate that the compound undergoes predictable biotransformation pathways, reducing concerns about unexpected side effects.

Emerging research highlights the role of this compound as a building block for more complex entities. By integrating it into larger molecular architectures, chemists can explore novel mechanisms of action that may not be achievable with simpler scaffolds. For example, appending additional pharmacophores to the phenoxybutanoate side chain could enhance its interaction with specific receptors or enzymes while maintaining overall structural integrity.

The field of medicinal chemistry continues to evolve with innovations in synthetic methodologies and molecular design tools. Advances in machine learning algorithms have accelerated the process of identifying promising candidates from large chemical spaces by predicting their biological activity based on structural features. This approach has already been applied to derivatives of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[4-(2-methoxyethyl)phenoxy]butanoate, revealing new opportunities for therapeutic intervention.

In conclusion,1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[4-(2-methoxyethyl)phenoxy]butanoate (CAS No. 2248292-62-6) represents a fascinating compound with broad implications in pharmaceutical research. Its unique structural features—comprising an isoindole core, a dioxo group, and an allyl ether moiety—make it a valuable scaffold for designing novel bioactive molecules. Ongoing studies continue to uncover its potential as a precursor for drugs targeting various diseases while leveraging cutting-edge synthetic and computational techniques to optimize its properties further.

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